molecular formula C11H13Cl2NO B7860782 2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide

2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide

Cat. No.: B7860782
M. Wt: 246.13 g/mol
InChI Key: OFDQSXJYKBGHID-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide is a chloroacetamide derivative featuring a dichlorinated aromatic ring and a branched alkyl chain on the acetamide nitrogen. Structurally, it consists of a chloro-substituted phenyl group attached to an ethyl moiety, which is further substituted with a methyl group and a chloroacetamide functional group.

The presence of dual chloro groups likely enhances its electrophilicity and reactivity, making it a candidate for nucleophilic substitution reactions. Its N-methyl and N-(3-chlorophenyl)ethyl substituents may influence steric and electronic properties, affecting solubility, stability, and biological activity.

Properties

IUPAC Name

2-chloro-N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-8(14(2)11(15)7-12)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDQSXJYKBGHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide, also known by its CAS number 40023-11-8, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with the acylation of 3-chloroaniline or 3-trifluoromethylaniline with 2-chloroacetyl chloride to produce intermediates.
  • Alkylation Reaction : The final compound is generated through an alkylation reaction involving the corresponding amines and the previously synthesized alkylating agents in a biphasic liquid-solid system using dry acetone and potassium carbonate.

Biological Activity

The biological activity of this compound has been evaluated primarily for its anticonvulsant properties.

Anticonvulsant Activity

In research studies, various derivatives of this compound have been tested for their efficacy in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that:

  • Activity Profile : Compounds similar to this compound showed significant anticonvulsant activity, particularly in the MES test.
  • Toxicity Assessment : Acute neurological toxicity was assessed using the rotarod test, indicating that while some derivatives were effective, they also exhibited varying degrees of toxicity .

Structure-Activity Relationships (SAR)

The SAR studies highlighted the importance of specific substituents on the phenyl ring and their influence on anticonvulsant activity. For instance:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like chlorine was found to enhance activity.
  • Binding Affinity : Some derivatives demonstrated moderate binding affinity to neuronal voltage-sensitive sodium channels, which is critical for their anticonvulsant effects .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Study on Anticonvulsant Efficacy : A study evaluated a series of N-phenylacetamide derivatives, including those structurally related to this compound. It was found that certain derivatives exhibited protective effects against seizures at doses ranging from 100 mg/kg to 300 mg/kg in mice .
  • Comparative Analysis : A comparative analysis of various chloro-substituted anilides revealed that compounds with trifluoromethyl groups exhibited superior anticonvulsant properties compared to their chloro counterparts .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundAnticonvulsant Activity (MES)Toxicity (Rotarod Test)Binding Affinity (Sodium Channels)
2-Chloro-N-[1-(3-chlorophenyl)-ethyl]-N-methyl-acetamideEffective at 100 mg/kgModerateModerate
Related Derivative AEffective at 300 mg/kgLowHigh
Related Derivative BInactiveHighLow

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation on the Aromatic Ring

The electronic and steric effects of aromatic substituents significantly influence the properties of chloroacetamides:

Compound Aromatic Substituent Key Properties/Applications Evidence
Target Compound 3-Chloro Hypothesized reactivity for synthesis or bioactivity -
2-Chloro-N-(3-nitrophenyl)acetamide 3-Nitro Enhanced electrophilicity; potential medicinal use
2-Chloro-N-(3-methylphenyl)acetamide (3MPCA) 3-Methyl Crystallographic studies show syn N–H conformation; hydrogen-bonded chains
Alachlor 2,6-Diethyl Herbicidal activity (methoxymethyl substituent)
  • Nitro vs.
  • Methyl vs. Chloro : Methyl groups (e.g., 3MPCA) introduce steric bulk, altering crystal packing and hydrogen-bonding patterns compared to electron-withdrawing chloro substituents .

Variation in N-Substituents

The N-alkyl groups modulate lipophilicity and steric hindrance:

Compound N-Substituents Impact Evidence
Target Compound N-Methyl, N-(3-chlorophenyl)ethyl Balanced lipophilicity and reactivity -
2-Chloro-N-[1-(3-chlorophenyl)ethyl]-N-isopropyl-acetamide N-Isopropyl Increased steric bulk; discontinued commercial availability
Pretilachlor N-(2-Propoxyethyl) Herbicidal activity due to alkoxy chain
  • Isopropyl vs.
  • Agrochemical Derivatives : Alkoxy chains (e.g., pretilachlor) improve soil mobility and herbicidal efficacy .

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